1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
描述
属性
CAS 编号 |
689757-30-0 |
|---|---|
分子式 |
C23H21FN2O2S |
分子量 |
408.49 |
IUPAC 名称 |
1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |
InChI 键 |
SSIZDGJJAXGNDY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |
溶解度 |
not available |
产品来源 |
United States |
常见问题
Q. What are the common synthetic routes for preparing 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the thieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives or condensation of thiophene precursors with urea analogs under acidic conditions .
- Step 2 : Alkylation at the N1 and N3 positions using 3-fluorobenzyl chloride and 2-phenylethyl bromide. This step often employs DMF as a solvent and potassium carbonate as a base to promote nucleophilic substitution (reaction conditions: 60–80°C, 12–24 hours) .
- Step 3 : Introduction of methyl groups at C5 and C6 via Friedel-Crafts alkylation or direct methylation using methyl iodide in the presence of a strong base (e.g., NaH) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions and stereochemistry. For example, the 3-fluorobenzyl group shows characteristic splitting patterns for aromatic protons (δ 7.2–7.4 ppm) and a fluorine-coupled triplet .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for the thieno-pyrimidine core and substituent orientation (e.g., confirming the 5,6-dimethyl configuration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H22FN3O2S) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Use NMR chemical shift databases (e.g., SDBS) to benchmark signals against known thieno-pyrimidine derivatives. For example, the 2-phenylethyl group’s CH2 protons typically resonate at δ 2.8–3.2 ppm .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .
- Isotopic Labeling : Introduce deuterium at ambiguous positions (e.g., methyl groups) to simplify splitting patterns in overcrowded spectra .
Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, DMF improves solubility during alkylation, but switching to acetonitrile may reduce side reactions .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of the carbonyl stretch at 1700 cm⁻¹ after cyclization) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility in steps requiring precise temperature control (e.g., exothermic methylation reactions) .
Q. How can structure-activity relationship (SAR) studies be designed to probe biological targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replacing 3-fluorobenzyl with 4-fluorobenzyl) to assess impact on activity .
- Enzyme Assays : Test inhibition of kinases or phosphodiesterases, leveraging the compound’s pyrimidine core as a potential ATP-binding site competitor. Use fluorescence polarization for high-throughput screening .
- Molecular Docking : Predict binding modes using crystal structures of target proteins (e.g., PDB entries for CDK2 or PDE4) to guide rational design .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., demethylation at C5/C6), which may explain reduced in vivo efficacy .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution. Low solubility (logP > 3.5) may necessitate formulation adjustments (e.g., PEGylation) .
- Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended interactions that alter activity in complex biological systems .
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